molecular formula C20H18N4OS B10978162 4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide

4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B10978162
M. Wt: 362.4 g/mol
InChI Key: HUFORSBPNPCEKH-UHFFFAOYSA-N
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Description

4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, pyrrole groups, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe phenyl group is often introduced through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, multiple pyrrole groups, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

4-phenyl-2-pyrrol-1-yl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H18N4OS/c25-19(21-10-15-23-11-4-5-12-23)18-17(16-8-2-1-3-9-16)22-20(26-18)24-13-6-7-14-24/h1-9,11-14H,10,15H2,(H,21,25)

InChI Key

HUFORSBPNPCEKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCCN4C=CC=C4

Origin of Product

United States

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